3-O-Methylquercetin tetraacetate 3-O-Methylquercetin tetraacetate
Brand Name: Vulcanchem
CAS No.: 1486-69-7
VCID: VC21271434
InChI: InChI=1S/C24H20O11/c1-11(25)31-16-9-19(34-14(4)28)21-20(10-16)35-23(24(30-5)22(21)29)15-6-7-17(32-12(2)26)18(8-15)33-13(3)27/h6-10H,1-5H3
SMILES: CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC)OC(=O)C
Molecular Formula: C24H20O11
Molecular Weight: 484.4 g/mol

3-O-Methylquercetin tetraacetate

CAS No.: 1486-69-7

Cat. No.: VC21271434

Molecular Formula: C24H20O11

Molecular Weight: 484.4 g/mol

* For research use only. Not for human or veterinary use.

3-O-Methylquercetin tetraacetate - 1486-69-7

Specification

CAS No. 1486-69-7
Molecular Formula C24H20O11
Molecular Weight 484.4 g/mol
IUPAC Name [2-acetyloxy-4-(5,7-diacetyloxy-3-methoxy-4-oxochromen-2-yl)phenyl] acetate
Standard InChI InChI=1S/C24H20O11/c1-11(25)31-16-9-19(34-14(4)28)21-20(10-16)35-23(24(30-5)22(21)29)15-6-7-17(32-12(2)26)18(8-15)33-13(3)27/h6-10H,1-5H3
Standard InChI Key IRJPBMYKKVBCHS-UHFFFAOYSA-N
SMILES CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC)OC(=O)C
Canonical SMILES CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC)OC(=O)C
Appearance Yellow powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator